molecular formula C9H8ClFO2 B8617852 1-(2-Chloro-4-fluorophenoxy)-2-propanone CAS No. 1036762-59-0

1-(2-Chloro-4-fluorophenoxy)-2-propanone

Cat. No. B8617852
M. Wt: 202.61 g/mol
InChI Key: MHPAKDWECUSURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754115B2

Procedure details

A mixture of 2-chloro-4-fluorophenol (3.00 g, 20.4 mmol), chloroacetone (2.12 mL, 26.6 mmol), potassium carbonate (4.24 g, 30.7 mmol) and potassium iodide (0.20 g, catalytic) in acetone (30 mL) was heated at reflux for 4 h, cooled and filtered. The filtrate was concentrated under reduced pressure to provide the title compound as a yellow solid (4.05 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].Cl[CH2:11][C:12](=[O:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.[I-].[K+]>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:11][C:12](=[O:14])[CH3:13] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)O
Name
Quantity
2.12 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
4.24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.2 g
Type
catalyst
Smiles
[I-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(C)=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.